2-Bromo-3-hydroxypyridine
Overview
Description
Synthesis Analysis
The synthesis of derivatives similar to 2-Bromo-3-hydroxypyridine has been explored through various methods. For instance, the formation of 2-hydroxy-6-bromopyridine is achieved by the action of concentrated aqueous solutions of sulfuric acid, phosphoric acid, acetic acid, or formic acid on 2,6-dibromopyridine at 160°C, highlighting a method for preparing hydroxy-bromopyridines from dibrominated precursors (Wibaut, Haayman, & Dijk, 2010).
Molecular Structure Analysis
The molecular structure and spectral analysis of 3-bromo-2-hydroxypyridine have been examined using density functional theory (DFT) and Hartree-Fock (HF) methods. These studies provide insights into the molecular electrostatic potential, frontier orbital gap, and UV–visible spectrum, which are crucial for understanding the electronic properties and reactivity of the compound (Lefi et al., 2023).
Chemical Reactions and Properties
Chemical reactions involving bromo-derivatives of hydroxypyridines have been documented, revealing the complexity and versatility of these compounds in various chemical contexts. The synthesis processes and reactions provide a foundation for understanding the chemical behavior of 2-Bromo-3-hydroxypyridine derivatives (Hertog, Schepman, Bruyn, & Thysse, 2010).
Physical Properties Analysis
The physical properties, such as crystal structure and phase behavior of bromo-hydroxypyridines, are critical for their application in material science and chemistry. For instance, the crystal structure of 2-bromo-4-hydroxypyridine exhibits hydrogen and halogen bonding, which could influence its solid-state properties and interactions with other molecules (Monroe & Turnbull, 2019).
Chemical Properties Analysis
The chemical properties of 2-Bromo-3-hydroxypyridine and its derivatives, such as reactivity, stability, and interaction with other chemical entities, are pivotal for their utilization in synthesis and pharmaceutical applications. Studies on bromo-derivatives provide insights into the mechanisms and conditions favorable for various chemical transformations, enhancing the understanding of their chemical behavior and potential applications (Schwab, Fleischer, & Michl, 2002).
Scientific Research Applications
Summary of the Application
2-Bromo-3-hydroxypyridine (3-Br-2HyP) molecules have been investigated theoretically for their molecular structures .
Methods of Application or Experimental Procedures
Both Density Functional Theory (DFT) and Hartree-Fock (HF) methods were used in this investigation . The molecular structures of the title compound have been optimized, and the Molecular Electrostatic Potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory . The time-dependent density functional theory (TD-DFT) approach was used to simulate the HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) to achieve the frontier orbital gap and to calculate the UV–visible spectrum of the compound in gas phase and for different solvents .
Results or Outcomes
The study revealed correlations between thermodynamic functions and temperature . The reduced density gradient (RDG) analysis was performed to describe the non-covalent interactions .
2. Synthesis of Various Compounds
Summary of the Application
2-Bromo-3-hydroxypyridine is used in the synthesis of various compounds .
Methods of Application or Experimental Procedures
2-Bromo-3-hydroxypyridine is used to produce 2-bromo-4,6-diiodo-3-pyridinol . It is also used in azo dyes and in the synthesis of pterocellin A by reacting with kojic acid and in synthesis of orelline .
Results or Outcomes
The compound is soluble in alcohol but insoluble in water . It is incompatible with strong oxidizing agents and strong acids .
3. Bromodomain Inhibitors
Summary of the Application
2-Bromo-3-hydroxypyridine has been studied as a potential bromodomain inhibitor . Bromodomains are protein domains that recognize and bind to acetylated lysine residues, and inhibitors of these domains have potential therapeutic applications in cancer and inflammatory diseases .
Methods of Application or Experimental Procedures
The molecular structures of 2-Bromo-3-hydroxypyridine monomer and dimer were optimized using Density Functional Theory (DFT) and Hartree-Fock (HF) methods . The Molecular Electrostatic Potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory . The time-dependent density functional theory (TD-DFT) approach was used to simulate the HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) to achieve the frontier orbital gap and to calculate the UV–visible spectrum of the compound in gas phase and for different solvents .
Results or Outcomes
The study revealed correlations between thermodynamic functions and temperature . The reduced density gradient (RDG) analysis was performed to describe the non-coval
3. Bromodomain Inhibitors
Summary of the Application
2-Bromo-3-hydroxypyridine has been studied as a potential bromodomain inhibitor . Bromodomains are protein domains that recognize and bind to acetylated lysine residues, and inhibitors of these domains have potential therapeutic applications in cancer and inflammatory diseases .
Methods of Application or Experimental Procedures
The molecular structures of 2-Bromo-3-hydroxypyridine monomer and dimer were optimized using Density Functional Theory (DFT) and Hartree-Fock (HF) methods . The Molecular Electrostatic Potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory . The time-dependent density functional theory (TD-DFT) approach was used to simulate the HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) to achieve the frontier orbital gap and to calculate the UV–visible spectrum of the compound in gas phase and for different solvents .
Results or Outcomes
The study revealed correlations between thermodynamic functions and temperature . The reduced density gradient (RDG) analysis was performed to describe the non-covalent interactions .
4. Synthesis of Orelline
Summary of the Application
2-Bromo-3-hydroxypyridine is used in the synthesis of orelline , a toxic compound found in certain mushrooms.
Methods of Application or Experimental Procedures
The specific synthetic route to orelline using 2-Bromo-3-hydroxypyridine is not detailed in the sources .
Results or Outcomes
The compound is soluble in alcohol but insoluble in water . It is incompatible with strong oxidizing agents and strong acids .
Safety And Hazards
Future Directions
2-Bromo-3-hydroxypyridine is used in the synthesis of various compounds, including 2-bromo-4,6-diiodo-3-pyridinol, pterocellin A, and orelline . It is also used in azo dyes . Given its utility in synthesis, it is likely that new uses and reactions involving 2-Bromo-3-hydroxypyridine will continue to be discovered.
properties
IUPAC Name |
2-bromopyridin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO/c6-5-4(8)2-1-3-7-5/h1-3,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKHQFTANTNMYPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8022242 | |
Record name | 2-Bromo-3-pyridinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8022242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white powder; [Alfa Aesar MSDS] | |
Record name | 2-Bromo-3-pyridinol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19532 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
2-Bromo-3-hydroxypyridine | |
CAS RN |
6602-32-0 | |
Record name | 2-Bromo-3-pyridinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6602-32-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-3-pyridinol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006602320 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Bromo-3-pyridinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8022242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromopyridin-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.861 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-BROMO-3-PYRIDINOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9DAB85H359 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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